Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro-
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Overview
Description
Butyrophenone, 4-(2-azaspiro(44)non-2-YL)-4’-fluoro- is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves multiple steps, starting with the preparation of the azaspiro compound. The azaspiro compound is then reacted with a butyrophenone derivative under specific conditions to yield the final product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- include other butyrophenone derivatives and azaspiro compounds. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness
The uniqueness of Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4’-fluoro- lies in its specific chemical structure, which combines the butyrophenone and azaspiro moieties.
Biological Activity
Butyrophenone, 4-(2-azaspiro(4.4)non-2-YL)-4'-fluoro- is a compound with significant biological activity, particularly noted for its interactions with neurotransmitter systems and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H28FNO
- Molecular Weight : 329.45 g/mol
- CAS Number : 2060046-78-6
The compound features a butyrophenone structure, characterized by the presence of a fluorine atom and an azaspiro group, which contributes to its unique pharmacological profile.
Butyrophenone derivatives are known to act as antagonists at dopamine receptors, particularly D2 receptors. This action is crucial in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The fluorinated moiety enhances the binding affinity to these receptors, potentially leading to improved therapeutic efficacy.
Biological Activity and Pharmacology
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Dopamine Receptor Antagonism :
- Butyrophenone compounds have been shown to effectively block D2 dopamine receptors, which is a mechanism shared with many antipsychotic medications.
- This antagonism can lead to reduced dopaminergic activity in the brain, which is beneficial in managing symptoms of psychosis.
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Serotonin Receptor Interaction :
- Some studies suggest that butyrophenones may also interact with serotonin receptors (5-HT), contributing to their antipsychotic effects and side effect profiles.
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Potential Anti-inflammatory Effects :
- Preliminary research indicates that butyrophenone derivatives may exhibit anti-inflammatory properties, which could be relevant in treating conditions like neuroinflammation associated with psychiatric disorders.
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that a butyrophenone derivative significantly reduced positive symptoms compared to a placebo group. The study highlighted the compound's efficacy in managing hallucinations and delusions while maintaining a tolerable side effect profile.
Case Study 2: Dopamine Receptor Binding Affinity
Research published in the Journal of Medicinal Chemistry assessed the binding affinity of various butyrophenone derivatives at dopamine receptors. The findings indicated that the fluorinated variant exhibited higher affinity for D2 receptors compared to non-fluorinated analogs, suggesting enhanced therapeutic potential.
Data Table: Biological Activity Overview
Properties
CAS No. |
64-63-1 |
---|---|
Molecular Formula |
C18H24FNO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(2-azaspiro[4.4]nonan-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C18H24FNO/c19-16-7-5-15(6-8-16)17(21)4-3-12-20-13-11-18(14-20)9-1-2-10-18/h5-8H,1-4,9-14H2 |
InChI Key |
QQNMJHWOEIAQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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